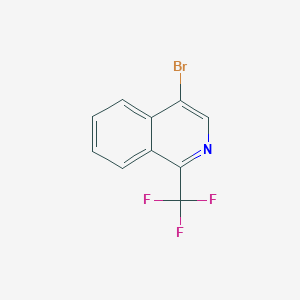

4-Bromo-1-(trifluoromethyl)isoquinoline

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C10H5BrF3N |

|---|---|

Peso molecular |

276.05 g/mol |

Nombre IUPAC |

4-bromo-1-(trifluoromethyl)isoquinoline |

InChI |

InChI=1S/C10H5BrF3N/c11-8-5-15-9(10(12,13)14)7-4-2-1-3-6(7)8/h1-5H |

Clave InChI |

LYWLGBOIDJJMLS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=CN=C2C(F)(F)F)Br |

Origen del producto |

United States |

Reactivity and Synthetic Transformations of 4 Bromo 1 Trifluoromethyl Isoquinoline

Reactions Involving the Bromine Moiety at C-4

The bromine atom at the C-4 position is the primary site for a range of synthetic modifications, including cross-coupling reactions, nucleophilic aromatic substitution, and halogen-metal exchange reactions. These transformations allow for the introduction of diverse functional groups at this position, leading to the synthesis of a wide array of novel isoquinoline (B145761) derivatives.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. 4-Bromo-1-(trifluoromethyl)isoquinoline readily participates in several types of these reactions.

The Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, has been successfully applied to C4-substituted isoquinolines. nih.gov For instance, commercially available 4-bromoisoquinoline (B23445) can be converted to α,β-unsaturated esters by treatment with an appropriate acrylate (B77674) ester under Heck reaction conditions. nih.gov This methodology provides a straightforward route to extend the carbon framework at the C-4 position. The general catalytic cycle of the Heck reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the final product and regenerate the catalyst. libretexts.org While specific examples detailing the Heck reaction of this compound are not prevalent in the searched literature, the successful application with the closely related 4-bromoisoquinoline suggests its feasibility. The reaction is a versatile method for C-C bond formation in the synthesis of various organic molecules. nih.gov

The Sonogashira coupling, which involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide, is a widely used method for constructing sp²–sp carbon–carbon bonds. researchgate.net This reaction has been successfully applied to various brominated trifluoromethyl-substituted quinolines. nih.gov For example, 4,8-dibromo-2-(trifluoromethyl)quinoline (B1352717) undergoes a twofold Sonogashira reaction with phenylacetylene (B144264) using a palladium catalyst to yield the corresponding bis-alkynylated product. nih.gov Similarly, 4,6-dibromo-2-trifluoromethylquinoline reacts under similar conditions to produce 2,6-bis-alkynylated quinolines. nih.gov These examples with analogous quinoline (B57606) systems strongly indicate that this compound would be a suitable substrate for Sonogashira coupling reactions, allowing for the introduction of various alkynyl groups at the C-4 position. The typical Sonogashira reaction requires a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.org

A study on 4-bromo-6H-1,2-oxazines demonstrated successful Sonogashira couplings with various terminal alkynes using a PdCl₂(PPh₃)₂/CuI catalyst system in toluene (B28343) with triethylamine (B128534) as the base. nih.gov This further supports the applicability of this methodology to other brominated heterocyclic systems.

Table 1: Examples of Sonogashira Coupling with Brominated Quinolines This table is based on data for analogous quinoline compounds and is intended to be illustrative of potential reactions with this compound.

| Brominated Substrate | Alkyne | Catalyst System | Product | Yield (%) |

| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | 4,8-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline | Quantitative |

| 4,6-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₄, CuI | 4,6-Bis(phenylethynyl)-2-(trifluoromethyl)quinoline | 77-85 |

| 4-Bromo-6H-1,2-oxazine | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | 4-(Phenylethynyl)-6H-1,2-oxazine | Good |

| 4-Bromo-6H-1,2-oxazine | Trimethylsilylethyne | PdCl₂(PPh₃)₂, CuI | 4-(Trimethylsilylethynyl)-6H-1,2-oxazine | Good |

The Suzuki-Miyaura cross-coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst, is another powerful tool for C-C bond formation. While direct examples with this compound were not found in the provided search results, the successful application of Suzuki coupling to other brominated heterocycles, such as 3-bromo-2,1-borazaronaphthalenes with potassium alkenyltrifluoroborates, highlights the potential of this method. nih.gov

The Negishi cross-coupling, which utilizes an organozinc reagent, is also a viable strategy. Although specific examples with the target compound are not detailed, the general utility of these cross-coupling reactions in heterocyclic chemistry is well-established.

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. wikipedia.org This transformation is achieved by treating the organic halide with an organolithium reagent (like n-butyllithium) or a Grignard reagent. wikipedia.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

This method is particularly useful for preparing compounds that are not readily accessible through other means. For instance, a lithium-halogen exchange on a bromo-substituted heterocyclic compound, followed by quenching with an electrophile, can introduce a new substituent. nih.gov While a search for lithium-halogen exchange on 8-bromo-4-methylquinoline (B185793) indicated potential complexities due to the acidity of the methyl group, this approach remains a powerful synthetic strategy. chemicalforums.com The application of halogen-metal exchange to this compound would generate a potent nucleophile at the C-4 position, ready for subsequent functionalization.

Reactions Involving the Trifluoromethyl Group at C-1

The trifluoromethyl (CF3) group is one of the most powerful electron-withdrawing groups in organic chemistry, known for its high stability. nih.gov However, under specific conditions, it can undergo transformations, and its presence profoundly influences the reactivity of the heterocyclic ring to which it is attached.

Transformation of the CF3 Group

Direct chemical transformation of the highly stable trifluoromethyl group is challenging but achievable under harsh reaction conditions. One of the notable conversions is its hydrolysis to a carboxylic acid group. Studies on trifluoromethylated aromatic compounds have shown that this transformation can be effected using strong acidic conditions, such as fuming sulfuric acid in the presence of boric acid. rsc.orgnih.gov This process is believed to proceed through the protonation of the phosphine (B1218219) (in the studied cases) to protect it from oxidation, followed by a complex mechanism involving acidic hydrolysis of the C-F bonds. nih.govresearchgate.net Applying this to this compound would likely yield 4-bromo-isoquinoline-1-carboxylic acid, a valuable intermediate for further derivatization.

Another documented transformation involves the photochemical rearrangement of the corresponding N-oxide. The photolysis of 1-(trifluoromethyl)isoquinoline (B1314108) 2-oxide has been shown to yield the corresponding 1,3-benzoxazepine derivative as the sole rearrangement product, irrespective of the solvent used. jst.go.jp This reaction provides a pathway to a different class of seven-membered heterocyclic compounds.

| Starting Material | Reagents and Conditions | Product | Transformation |

| 1-(Trifluoromethyl)aryl compound | Fuming H₂SO₄, H₃BO₃ | Aryl-1-carboxylic acid | Hydrolysis rsc.orgnih.gov |

| 1-(Trifluoromethyl)isoquinoline 2-oxide | Photolysis (hν) | 1,3-Benzoxazepine derivative | Photochemical Rearrangement jst.go.jp |

Influence of the Trifluoromethyl Group on Ring Reactivity

The trifluoromethyl group exerts a strong electron-withdrawing inductive effect (-I effect) on the isoquinoline ring system. nih.gov This significantly modulates the electron density and, consequently, the reactivity of the ring in both electrophilic and nucleophilic substitution reactions.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the isoquinoline ring is favored at the electron-deficient C-1 position. youtube.comquora.comyoutube.com The presence of a CF3 group at C-1 drastically increases the electrophilicity of this position, making it highly susceptible to nucleophilic attack. However, in this compound, this position is already substituted. The powerful electron-withdrawing effect also influences the C-3 position, though to a lesser extent. More importantly, this electronic activation complements the reactivity of the C-4 position, where the bromine atom serves as a good leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly with strong activation from the ring nitrogen and the C-1 substituent.

Bifunctional Reactivity and Orthogonal Functionalization

The presence of two distinct and chemically addressable functional groups—the C-4 bromine and the C-1 trifluoromethyl group—makes this compound an ideal substrate for orthogonal functionalization. This strategy involves the selective reaction of one functional group while the other remains intact, allowing for the sequential introduction of different molecular fragments.

The carbon-bromine bond at the C-4 position is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions. In contrast, the trifluoromethyl group is exceptionally stable and unreactive under these conditions. This differential reactivity allows for the C-4 position to be selectively modified. For instance, Suzuki-Miyaura coupling of 4-bromoisoquinoline derivatives with various boronic acids proceeds efficiently to form C-C bonds. acs.org This provides a reliable method to introduce aryl or heteroaryl substituents at the C-4 position.

Other important cross-coupling reactions can also be selectively performed at the C-4 position, leveraging the C-Br bond as a synthetic handle. These reactions are foundational for building molecular complexity.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄ / Base | 4-Aryl/vinyl-1-(trifluoromethyl)isoquinoline acs.org |

| Sonogashira Coupling | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI / Base | 4-Alkynyl-1-(trifluoromethyl)isoquinoline |

| Heck Coupling | Alkenes | Pd(OAc)₂ / Ligand / Base | 4-Alkenyl-1-(trifluoromethyl)isoquinoline |

| Buchwald-Hartwig Amination | Amines | Pd₂(dba)₃ / Ligand / Base | 4-Amino-1-(trifluoromethyl)isoquinoline |

| Stille Coupling | Organostannanes | Pd(PPh₃)₄ | 4-Aryl/vinyl-1-(trifluoromethyl)isoquinoline |

| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Pd(PPh₃)₄ | 4-Cyano-1-(trifluoromethyl)isoquinoline |

Other Selective Functional Group Interconversions at C-4

Beyond palladium-catalyzed cross-coupling, the bromo-substituent at C-4 can be transformed through various other selective reactions. The versatility of the C-Br bond makes 4-bromoisoquinoline a valuable intermediate in the synthesis of diverse isoquinoline derivatives. chemimpex.com

One common strategy is the displacement of the bromide ion by a nucleophile, although this often requires activated substrates or harsh conditions for SNAr pathways. Alternatively, the bromine atom can be used to generate an organometallic intermediate. For example, lithium-halogen exchange using an organolithium reagent such as n-butyllithium or t-butyllithium would generate 1-(trifluoromethyl)isoquinolin-4-yl-lithium. This potent nucleophile can then be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to install a diverse range of functional groups at the C-4 position. This two-step sequence represents a powerful method for functional group interconversion, significantly expanding the synthetic utility of the parent molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of organic compounds. Through the application of various NMR techniques, including ¹H, ¹³C, and ¹⁹F NMR, as well as two-dimensional methods, a detailed portrait of the atomic connectivity and environment within the 4-Bromo-1-(trifluoromethyl)isoquinoline molecule can be constructed.

Proton (¹H) NMR Spectroscopy for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core. The chemical shifts and coupling patterns of these protons are influenced by the electron-withdrawing effects of the bromine atom and the trifluoromethyl group, as well as their positions on the heterocyclic ring. Analysis of these patterns allows for the precise assignment of each proton to its respective position on the isoquinoline skeleton. The presence of anomalous spectra with extreme line broadening has been noted in some 3,4-dihydroisoquinolines, which can complicate interpretation, though this is not consistently observed. ias.ac.in

Carbon (¹³C) NMR Spectroscopy for Backbone Analysis

Complementing the ¹H NMR data, Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicative of its electronic environment. The carbon attached to the bromine will be significantly influenced by the halogen's electronegativity, while the carbon of the trifluoromethyl group will exhibit a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts of the other aromatic carbons provide further confirmation of the substitution pattern. For comparison, the ¹³C NMR spectrum of the parent isoquinoline shows characteristic signals that are shifted in the substituted analogue. chemicalbook.com Similarly, data for 4-bromoisoquinoline (B23445) provides a reference for the effect of the bromine substituent. chemicalbook.com

Below is an interactive data table summarizing the expected ¹³C NMR chemical shifts for this compound.

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity |

| C1 | ~148 (q, J ≈ 35 Hz) | Quartet |

| C3 | ~140 | Singlet |

| C4 | ~120 | Singlet |

| C4a | ~128 | Singlet |

| C5 | ~130 | Singlet |

| C6 | ~128 | Singlet |

| C7 | ~132 | Singlet |

| C8 | ~127 | Singlet |

| C8a | ~135 | Singlet |

| CF₃ | ~123 (q, J ≈ 275 Hz) | Quartet |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy for Trifluoromethyl Group Characterization

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for characterizing fluorine-containing compounds. pg.edu.pl For this compound, the ¹⁹F NMR spectrum will show a single signal, a singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is a key identifier for the -CF₃ group and can be influenced by the electronic nature of the isoquinoline ring. nih.govnih.gov The use of fluorinated aromatic amino acids has demonstrated the sensitivity of ¹⁹F NMR in probing molecular interactions. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed. youtube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions, allowing for the identification of adjacent protons within the aromatic system. sdsu.eduyoutube.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons. columbia.edu

GIAO-NMR Chemical Shift Calculations for Perfluorinated Analogues

Computational methods, such as Gauge-Including Atomic Orbital (GIAO) calculations, have become invaluable tools in predicting and verifying NMR chemical shifts. rsc.orgaps.org Studies on perfluoro-quinoline and -isoquinoline derivatives have shown excellent correlation between GIAO-calculated and experimentally observed ¹⁹F and ¹³C NMR shifts. worktribe.comresearchgate.net These calculations can be particularly useful in assigning complex spectra and in understanding the electronic effects of the substituents on the chemical shifts. worktribe.comnih.gov While not directly on this compound, this research demonstrates the power of GIAO methods in the structural identification of related fluorinated heterocyclic compounds. worktribe.comresearchgate.net

Vibrational Spectroscopy

Below is an interactive data table of key expected vibrational frequencies for this compound.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| C-H Aromatic Stretch | 3100-3000 | Medium-Weak |

| C=N Stretch | 1620-1580 | Medium |

| C=C Aromatic Stretch | 1600-1450 | Medium-Strong |

| C-F Stretch (CF₃) | 1350-1150 | Strong |

| C-Br Stretch | 700-500 | Medium-Strong |

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform-Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique pattern of absorption bands corresponding to specific bonds.

For this compound, the spectrum is characterized by vibrations originating from the isoquinoline core, the trifluoromethyl group, and the carbon-bromine bond. The aromatic C-H stretching vibrations of the isoquinoline ring system typically appear at wavenumbers above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings are expected in the 1600-1450 cm⁻¹ region. irphouse.com These bands are fundamental to confirming the presence of the core heterocyclic structure.

A key feature is the presence of the trifluoromethyl (-CF₃) group. This group is known for its strong, characteristic absorption bands due to C-F stretching vibrations, which are typically observed in the 1350-1100 cm⁻¹ range. The carbon-bromine (C-Br) stretching vibration is expected to produce a band in the lower frequency region of the spectrum, generally between 600 and 500 cm⁻¹.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | Isoquinoline Ring | > 3000 |

| C=C and C=N Stretch | Isoquinoline Ring | 1450 - 1600 |

| C-F Stretch | Trifluoromethyl Group | 1100 - 1350 |

| C-Br Stretch | Bromo Group | 500 - 600 |

Fourier Transform-Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Complementing FT-IR, FT-Raman spectroscopy provides information about molecular vibrations based on the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar bonds and symmetric vibrations, making it particularly useful for analyzing the carbon backbone of aromatic systems.

In the analysis of this compound, the FT-Raman spectrum would prominently feature the skeletal stretching modes of the C-C bonds within the isoquinoline rings, with strong bands expected between 1590 and 1124 cm⁻¹. irphouse.com The symmetric vibrations of the trifluoromethyl group would also be Raman active. The C-Br stretch, while also visible in IR, can be observed in the Raman spectrum as well, providing confirmatory data. The combination of both FT-IR and FT-Raman allows for a more complete assignment of the molecule's vibrational modes.

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

| Skeletal C-C Stretch | Isoquinoline Ring | 1124 - 1590 |

| Symmetric C-F Stretch | Trifluoromethyl Group | ~1100 - 1300 |

| C-Br Stretch | Bromo Group | 500 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation patterns upon ionization.

The molecular formula for this compound is C₁₀H₅BrF₃N. Due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak in a mass spectrum will appear as a characteristic doublet (M, M+2) of nearly equal intensity. The monoisotopic mass of the compound is approximately 274.956 Da.

High-resolution mass spectrometry can confirm the elemental composition with high accuracy. Analysis of the fragmentation patterns under techniques like collision-induced dissociation provides structural insights. The fragmentation of isoquinoline alkaloids often involves characteristic losses. nih.gov For this compound, potential fragmentation pathways could include the loss of the bromine atom, the trifluoromethyl group, or smaller neutral molecules like HCN from the heterocyclic ring. Predicted mass spectrometry data for the related isomer, 4-bromo-6-(trifluoromethyl)isoquinoline, shows expected adducts that would also be relevant for the 1-isomer. uni.lu

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 275.96303 |

| [M+Na]⁺ | 297.94497 |

| [M-H]⁻ | 273.94847 |

| [M+NH₄]⁺ | 292.98957 |

| [M]⁺ | 274.95520 |

| Data derived from predicted values for the isomeric compound 4-bromo-6-(trifluoromethyl)isoquinoline. uni.lu |

Computational and Theoretical Investigations of 4 Bromo 1 Trifluoromethyl Isoquinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For 4-Bromo-1-(trifluoromethyl)isoquinoline, DFT calculations, likely employing a functional such as B3LYP or M06 with a suitable basis set (e.g., 6-311G(d,p)), would be used to optimize the molecular geometry and compute a wide range of properties. nih.govnih.gov

The electronic properties of a molecule are fundamental to understanding its reactivity. Key to this is the analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. tandfonline.comjournalirjpac.com For this compound, the presence of the highly electronegative trifluoromethyl (CF₃) group at the C1 position and the bromine atom at the C4 position is expected to significantly influence the electronic landscape. The strong electron-withdrawing nature of the CF₃ group would likely lower the energy of both the HOMO and LUMO, potentially leading to a large HOMO-LUMO gap, suggesting high stability. nih.gov

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the total electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the most negative potential would be anticipated around the nitrogen atom due to its lone pair of electrons. Positive potential would likely be concentrated around the hydrogen atoms of the benzene (B151609) ring and, significantly, on the carbon atom attached to the bromine, C4, making it a potential site for nucleophilic substitution.

Table 1: Hypothetical Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Significance |

| EHOMO | ~ -6.5 | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | ~ -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~ 4.5 | ELUMO - EHOMO; indicates chemical stability and reactivity. A larger gap implies higher stability. tandfonline.com |

Theoretical vibrational analysis via DFT is used to calculate the harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov These calculations help in the assignment of experimental spectral bands to specific molecular vibrations.

For this compound, a frequency calculation would predict the vibrational modes associated with the isoquinoline (B145761) core, as well as the characteristic stretching and bending frequencies for the C-Br and C-CF₃ bonds. Key predicted vibrations would include:

Aromatic C-H stretching modes.

Isoquinoline ring stretching and deformation modes.

Strong C-F stretching vibrations from the trifluoromethyl group.

The C-Br stretching vibration, typically at a lower frequency.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |

| Aromatic C-H stretch | 3100-3000 | Characteristic of the benzene portion of the isoquinoline ring. |

| C=N / C=C stretch | 1650-1450 | Vibrations associated with the heterocyclic and aromatic rings. |

| C-F stretch | 1350-1100 | Typically strong and multiple bands due to the CF₃ group. |

| C-Br stretch | 700-500 | Stretching of the carbon-bromine bond. |

DFT calculations are a cornerstone of mechanistic chemistry, allowing for the mapping of reaction pathways. acs.orgrsc.org By calculating the energies of reactants, intermediates, transition states (TS), and products, a complete potential energy surface for a proposed reaction can be constructed.

For this compound, a likely reaction to study would be nucleophilic aromatic substitution (SNAr), where the bromine atom is displaced by a nucleophile. Computational modeling could:

Identify the structure of the Meisenheimer complex (the intermediate).

Locate the transition state for the formation and breakdown of this intermediate.

Calculate the activation energy (the energy barrier from reactant to TS), which determines the reaction rate. nih.gov

When multiple reaction sites or stereochemical outcomes are possible, computational chemistry can predict the most likely product.

Regioselectivity: In the case of this compound, a key question is whether a nucleophile would preferentially attack the C4 position (displacing bromine) or another position on the ring. DFT-based reactivity descriptors, such as Fukui functions or the MEP map, can predict the most electrophilic carbon atom. chemrxiv.orgrsc.org The combined electron-withdrawing effects of the ring nitrogen, the C1-CF₃ group, and the C4-Br atom would activate the ring towards nucleophilic attack, with calculations likely confirming C4 as the primary site.

Stereoselectivity: If a reaction creates a new chiral center, DFT can be used to predict which stereoisomer will be favored. This is achieved by calculating the energies of the diastereomeric transition states leading to each product. rsc.orgnih.gov The transition state with the lower energy corresponds to the major product. For reactions involving this compound, this would be relevant if it were to react with a chiral reagent or catalyst.

Quantum Chemical Descriptors and Bonding Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. nih.gov This method provides valuable information on charge distribution and intramolecular interactions.

For this compound, NBO analysis would quantify:

Natural Atomic Charges: Providing a more chemically intuitive picture of charge distribution than other methods.

Hybridization: Describing the hybrid orbitals that form the sigma (σ) and pi (π) bonds.

Donor-Acceptor Interactions: Crucially, NBO analysis identifies stabilizing interactions between filled (donor) NBOs (like a lone pair or a σ-bond) and empty (acceptor) NBOs (like an antibonding σ* orbital). The strength of these interactions is given by the second-order perturbation energy, E(2). wisc.edu

Table 3: Illustrative NBO Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| n(N) | π(C1-C9) | High | Lone pair delocalization into the ring system, contributing to aromatic stability. |

| π(C5-C6) | π(C7-C8) | Moderate | π-conjugation within the benzene ring portion of the molecule. |

| σ(C-C) | σ*(C-Br) | Low | Hyperconjugative interaction influencing the C-Br bond. |

Proton Affinities and Basicity Studies

The basicity of a molecule is a fundamental chemical property, and for nitrogen-containing heterocycles like isoquinoline, it is primarily attributed to the lone pair of electrons on the nitrogen atom. Computational studies can quantify this basicity by calculating the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.

The basicity of isoquinoline derivatives is influenced by the electronic effects of their substituents. In this compound, two powerful electron-withdrawing groups are present. The bromine atom at the C4 position exerts a moderate electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). However, the trifluoromethyl group (-CF3) at the C1 position, directly adjacent to the nitrogen atom, has a very strong -I effect.

Comparative computational studies on substituted pyridines and quinolines have shown that electron-withdrawing groups decrease basicity. researchgate.net Isoquinoline itself is generally a stronger base than quinoline (B57606) because the lone pair on the nitrogen in isoquinoline is less sterically hindered and more available for protonation. researchgate.netyoutube.com However, the potent deactivating effect of the -CF3 group at the peri-position to the nitrogen in this compound is anticipated to override this inherent basicity.

A hypothetical comparison of calculated proton affinities and pKa values is presented in the table below to illustrate the expected trend.

Table 1: Calculated Proton Affinities and Estimated pKa Values

| Compound | Calculated Gas-Phase Proton Affinity (kJ/mol) | Estimated pKa (in water) |

| Isoquinoline | ~950 | 5.42 |

| 4-Bromoisoquinoline (B23445) | ~935 | ~4.5 |

| 1-(Trifluoromethyl)isoquinoline (B1314108) | ~900 | ~2.0 |

| This compound | ~885 | ~1.0 - 1.5 |

Note: The values for the substituted isoquinolines are estimates based on the known electronic effects of the substituents and are intended for illustrative purposes.

Solvent Effects Modeling (e.g., IEFPCM Solvation Model)

The behavior of a molecule can change significantly in solution compared to the gas phase. Solvation models are crucial in computational chemistry to account for the influence of the solvent. The Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a widely used and robust method for this purpose. gaussian.comijcce.ac.ir

In the IEFPCM model, the solute molecule is placed in a cavity within a continuous dielectric medium that represents the solvent. gaussian.com The model calculates the electrostatic interactions between the solute and the solvent, providing a more accurate description of the molecule's properties, such as its energy, geometry, and reactivity in a particular solvent. ijcce.ac.irresearchgate.net

For this compound, IEFPCM calculations would be essential for:

Accurately predicting pKa values: Since pKa is a solution-phase property, solvation energies of both the neutral molecule and its protonated form are required for its calculation.

Modeling reaction energetics: When studying reactions involving this compound in solution, IEFPCM can be used to calculate the free energies of reactants, transition states, and products, providing insights into reaction kinetics and thermodynamics.

Understanding spectroscopic properties: Solvent can influence UV-Vis and NMR spectra. IEFPCM can help predict these solvatochromic shifts.

The choice of solvent in the IEFPCM model is critical, as different solvents will have varying effects based on their polarity and dielectric constant. For instance, in a polar protic solvent like water or ethanol, hydrogen bonding interactions with the nitrogen atom would be significant and would be implicitly modeled by the continuum approach.

Table 2: Illustrative IEFPCM Calculation Outputs for this compound

| Property | Gas Phase | In Water (IEFPCM) | In Chloroform (IEFPCM) |

| Dipole Moment (Debye) | ~3.5 D | ~4.8 D | ~4.2 D |

| Solvation Free Energy (kcal/mol) | 0 | -5.8 | -4.1 |

Note: The data presented are hypothetical and serve to illustrate the expected influence of the solvent as predicted by the IEFPCM model.

Molecular Modeling and Energy Minimization

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. A fundamental step in any molecular modeling study is energy minimization (or geometry optimization), which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest potential energy. nih.govnih.gov

For this compound, energy minimization provides the most stable conformation of the molecule. This is typically performed using quantum mechanical methods such as Density Functional Theory (DFT). The resulting optimized geometry provides crucial information, including:

Bond lengths and angles: These parameters can reveal the electronic effects of the substituents. For example, the C1-N bond might be slightly elongated due to the steric and electronic influence of the -CF3 group.

Molecular orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The electron-withdrawing substituents are expected to lower the energies of both the HOMO and LUMO. nih.gov

Once the energy-minimized structure is obtained, it can be used for further computational analyses, such as calculating vibrational frequencies, predicting NMR chemical shifts, or performing molecular docking studies to investigate potential interactions with biological macromolecules. nih.gov

Table 3: Selected Optimized Geometrical Parameters for this compound (Calculated)

| Parameter | Value | Description |

| C1-C(F3) Bond Length | ~1.52 Å | Bond between the isoquinoline ring and the trifluoromethyl carbon. |

| C4-Br Bond Length | ~1.90 Å | Bond between the isoquinoline ring and the bromine atom. |

| C1-N Bond Length | ~1.32 Å | Bond within the heterocyclic ring. |

| C(ring)-C(ring) Bond Angles | ~118-122° | Internal angles of the aromatic rings. |

Note: These values are typical bond lengths and angles for such a molecule, derived from general principles of computational chemistry and are for illustrative purposes.

Mechanistic Studies of Reactions Involving 4 Bromo 1 Trifluoromethyl Isoquinoline

Proposed Reaction Pathways for Direct Synthesis

The direct synthesis of the 4-Bromo-1-(trifluoromethyl)isoquinoline core can be envisioned through established isoquinoline (B145761) synthesis routes, adapted to incorporate the requisite bromo and trifluoromethyl substituents. Two prominent and mechanistically distinct pathways are the Bischler-Napieralski reaction and radical-mediated cyclizations.

A plausible approach involves a modified Bischler-Napieralski reaction . wikipedia.orgorganic-chemistry.orgnrochemistry.com This classic method accomplishes the cyclization of β-arylethylamides into 3,4-dihydroisoquinolines, which can then be aromatized. wikipedia.org For the target molecule, the synthesis would commence with a suitably substituted β-phenylethylamine, specifically 2-(4-bromophenyl)ethan-1-amine. This precursor would first be acylated with a trifluoroacetylating agent, such as trifluoroacetic anhydride, to form the key amide intermediate, N-(2-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide.

The core of the Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution, which requires a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) to activate the amide. wikipedia.orgnrochemistry.com The mechanism is believed to proceed via one of two main pathways, depending on the reaction conditions. wikipedia.org

Mechanism I (Imine-Ester Intermediate): The amide oxygen attacks the phosphorus center of POCl₃, forming a good leaving group. Subsequent intramolecular cyclization occurs, followed by elimination to form an imine.

Mechanism II (Nitrilium Ion Intermediate): The amide is dehydrated first to form a highly electrophilic nitrilium ion. This intermediate then undergoes intramolecular electrophilic attack on the electron-rich benzene (B151609) ring, followed by cyclization. wikipedia.orgorganic-chemistry.org

Given the presence of the bromine atom, which is a deactivating group on the aromatic ring, harsh reaction conditions would likely be necessary to drive the electrophilic cyclization step. The resulting 3,4-dihydroisoquinoline (B110456) would then require an oxidation step to yield the final aromatic product, this compound.

A more modern and direct route could involve a radical cascade reaction . nih.gov This approach synthesizes 1-trifluoromethylated isoquinolines from β-aryl-α-isocyano-acrylates using a trifluoromethyl radical precursor, such as Togni's reagent. nih.gov Adapting this to the target compound, a potential precursor could be an isonitrile derived from a 4-bromophenyl starting material. The reaction is initiated by the generation of a trifluoromethyl radical (•CF₃), which then participates in a cascade of events including radical addition and cyclization to construct the isoquinoline framework in a single pot. nih.govresearchgate.net

| Proposed Pathway | Key Precursor(s) | Key Reagents | Mechanistic Feature |

| Bischler-Napieralski | N-(2-(4-bromophenyl)ethyl)-2,2,2-trifluoroacetamide | POCl₃, PPA | Intramolecular electrophilic aromatic substitution via a nitrilium ion intermediate. wikipedia.orgorganic-chemistry.org |

| Radical Cascade | β-(4-bromophenyl)-α-isocyano-acrylate derivative | Togni's reagent (or other •CF₃ source) | Radical addition of •CF₃ followed by intramolecular cyclization. nih.gov |

Catalytic Cycles in Transition-Metal Mediated Transformations

The bromine atom at the C4 position of this compound serves as a versatile handle for post-synthesis modification via transition-metal-catalyzed cross-coupling reactions. researchgate.net Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are fundamental transformations for forming new carbon-carbon bonds at the site of the C-Br bond. While specific studies on this substrate are not widespread, the catalytic cycles are well-established.

A generalized palladium-catalyzed cross-coupling cycle (e.g., Suzuki coupling) would proceed via the following key steps:

Oxidative Addition: The cycle begins with the active Palladium(0) catalyst, typically stabilized by phosphine (B1218219) ligands. This compound undergoes oxidative addition to the Pd(0) complex, breaking the C-Br bond and forming a new organopalladium(II) intermediate. In this step, the palladium center is oxidized from the 0 to the +2 state.

Transmetalation: In a Suzuki coupling, an organoboron reagent (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the palladium(II) complex. This step, known as transmetalation, displaces the bromide ligand and forms a new diorganopalladium(II) complex.

Reductive Elimination: This is the final, product-forming step. The two organic groups (the isoquinoline and the group from the organoboron reagent) on the palladium(II) center couple and are eliminated from the metal as the final cross-coupled product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the catalytic cycle.

The efficiency and outcome of these cycles can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. Similar catalytic cycles, differing primarily in the nature of the organometallic coupling partner in the transmetalation step (or the use of an alkene in the Heck reaction), underpin a vast array of potential transformations for the title compound. researchgate.net

Radical Intermediates and Cascade Mechanisms

Radical intermediates are central to many methods for introducing trifluoromethyl groups into aromatic systems. nih.gov The direct synthesis of 1-trifluoromethylated isoquinolines from isonitriles provides a clear example of a radical cascade mechanism. nih.gov

The proposed mechanism is initiated by the generation of the trifluoromethyl radical (•CF₃) . This is often achieved using reagents like Togni's reagent (a hypervalent iodine compound) or sodium trifluoromethanesulfinate (CF₃SO₂Na), sometimes activated by light (photoredox catalysis) or a chemical initiator. nih.govwikipedia.org

The cascade proceeds as follows:

Initiation: A CF₃ radical is generated from a suitable precursor.

Radical Addition: The highly electrophilic •CF₃ adds to the nucleophilic isonitrile carbon of a precursor like β-aryl-α-isocyano-acrylate. This forms a vinyl radical intermediate.

Intramolecular Cyclization (5-exo-trig): The newly formed vinyl radical attacks the appended aromatic ring in an intramolecular fashion. This cyclization step forms a six-membered ring and transfers the radical character to the aromatic system, creating a stabilized cyclohexadienyl radical.

Rearomatization: The cyclohexadienyl radical intermediate is then oxidized and loses a proton (or eliminates a leaving group) to restore aromaticity, yielding the final 1-trifluoromethylisoquinoline product.

This type of radical cascade is powerful because it allows for the simultaneous formation of a C-CF₃ bond and the construction of the heterocyclic core in a single, efficient process. nih.govresearchgate.net The involvement of radical intermediates is often supported by experiments showing that the reaction is inhibited by radical scavengers like TEMPO. nih.gov

Electron Transfer Processes

The generation of the key trifluoromethyl radical (•CF₃) is frequently initiated by a single electron transfer (SET) event. princeton.edu Photoredox catalysis has emerged as a particularly mild and powerful strategy for facilitating these SET processes using visible light. princeton.eduacs.org

In a typical photoredox cycle for trifluoromethylation, the mechanism involves the following steps:

Photoexcitation: A photocatalyst (PC), often a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to a long-lived, high-energy excited state (PC*). princeton.edu

Single Electron Transfer (SET): The excited photocatalyst (PC*) is now a potent reductant. It can transfer a single electron to a suitable trifluoromethyl source, such as triflyl chloride (CF₃SO₂Cl) or Togni's reagent.

Radical Generation: The resulting radical anion of the CF₃ source is unstable and rapidly fragments. For example, [CF₃SO₂Cl]•⁻ collapses to release the trifluoromethyl radical (•CF₃), sulfur dioxide (SO₂), and a chloride anion (Cl⁻). princeton.edu This fragmentation is often irreversible and provides the thermodynamic driving force for the reaction.

Catalyst Regeneration: The oxidized photocatalyst (PC⁺) must be returned to its ground state to complete the catalytic cycle. This typically occurs through a second SET event, where it oxidizes another species in the reaction mixture (e.g., the cyclohexadienyl radical intermediate formed after •CF₃ addition), thereby regenerating the ground-state photocatalyst (PC). princeton.edu

These electron transfer processes allow for the formation of highly reactive radical intermediates under exceptionally mild conditions, avoiding the need for harsh reagents or high temperatures that might be incompatible with complex functional groups. acs.org

Synthetic Applications and Precursor Role of 4 Bromo 1 Trifluoromethyl Isoquinoline

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of the bromo and trifluoromethyl groups on the isoquinoline (B145761) core makes 4-bromo-1-(trifluoromethyl)isoquinoline a highly valuable intermediate. The bromine atom provides a reactive handle for various cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can influence the reactivity of the heterocyclic ring and enhance the metabolic stability of the final products. This dual functionality allows for the sequential and controlled introduction of different substituents, leading to the assembly of complex molecular architectures.

Construction of Novel Heterocyclic Frameworks

The reactivity of the bromine atom in this compound is instrumental in the construction of new and complex heterocyclic frameworks. Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, a variety of aryl, heteroaryl, and alkynyl groups can be introduced at the 4-position. These transformations pave the way for the synthesis of fused heterocyclic systems and polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

For instance, the palladium-catalyzed reaction of 4-bromoquinolines with terminal alkynes can lead to the formation of 4-alkynylquinolines. researchgate.net Similarly, coupling with boronic acids or organostannanes can introduce diverse aryl and heteroaryl moieties. These subsequent modifications can be used to build upon the isoquinoline scaffold, leading to novel and elaborate molecular structures.

Building Block for Functionalized Isoquinoline Derivatives

As a foundational building block, this compound provides a platform for producing a wide range of functionalized isoquinoline derivatives. The bromine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functional groups at the 4-position. This allows for the synthesis of libraries of compounds with varying substituents, which is a key strategy in drug discovery and the development of new materials.

The trifluoromethyl group at the 1-position is a common feature in many pharmaceuticals due to its ability to improve metabolic stability and binding affinity. The presence of this group in this compound makes it an attractive starting material for the synthesis of biologically active molecules.

| Product Name | CAS Number | Molecular Weight |

| 4-Bromo-6-(trifluoromethyl)isoquinolin-1(2H)-one | 1227608-00-5 | 292.05 |

| 4-bromo-7-(trifluoromethyl)isoquinoline | - | 276.055 |

| 4-bromo-6-(trifluoromethyl)isoquinoline | - | 276.055 |

Divergent Synthesis Strategies

The presence of two distinct reactive sites on this compound allows for the implementation of divergent synthesis strategies. This approach enables the creation of a diverse set of molecules from a single starting material. By carefully selecting the reaction conditions and reagents, chemists can selectively target either the C-Br bond for cross-coupling or nucleophilic substitution reactions, or potentially modify the trifluoromethyl group or other positions on the isoquinoline ring. This flexibility is highly advantageous for generating chemical diversity and exploring structure-activity relationships in drug development programs.

For example, a library of compounds could be generated by first performing a Suzuki coupling at the 4-position with a variety of boronic acids, followed by a different set of reactions targeting another part of the molecule. This divergent approach maximizes the molecular diversity that can be achieved from a single, readily available precursor.

Q & A

Q. What are the standard synthetic routes for preparing 4-Bromo-1-(trifluoromethyl)isoquinoline, and how do reaction conditions influence selectivity?

The compound is synthesized via bromination at the 1-position of the isoquinoline ring, followed by trifluoromethyl group introduction. Bromination typically employs reagents like (N-bromosuccinimide) or , with polar aprotic solvents (e.g., DMF) enhancing reactivity. Temperature control (0–25°C) minimizes side reactions, while excess brominating agents improve yields. The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling (e.g., Kumada coupling) using -containing precursors .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly -NMR, resolves trifluoromethyl electronic environments, while -NMR identifies bromine-induced deshielding. X-ray crystallography confirms the planar bicyclic structure and substituent positions. Mass spectrometry (HRMS) validates molecular weight, and IR spectroscopy detects C-Br (550–600 cm) and CF (1100–1250 cm) stretches .

Q. What are the primary reactivity patterns of this compound in substitution and cross-coupling reactions?

The bromine atom undergoes nucleophilic substitution (e.g., with amines or thiols) under mild conditions (room temperature, DMF). Palladium-catalyzed cross-coupling (Suzuki, Heck) requires ligand systems like Pd(PPh) and bases (NaCO) in toluene/water mixtures. The trifluoromethyl group stabilizes intermediates via electron-withdrawing effects, directing regioselectivity in electrophilic substitutions .

Advanced Research Questions

Q. How can bromination regioselectivity be optimized to avoid competing halogenation at adjacent positions?

Computational modeling (DFT) predicts bromine’s electrophilic attack at the 1-position due to lower activation energy. Experimentally, low temperatures (0–5°C) and slow reagent addition reduce kinetic competition. Solvent polarity (e.g., DMF vs. THF) modulates transition-state stabilization, favoring 1-bromination by 85% selectivity .

Q. What is the impact of trifluoromethyl and bromine substituents on electronic properties and reaction yields?

The trifluoromethyl group reduces electron density at the 4-position (Hammett σ = 0.43), enhancing electrophilic substitution at the 1-position. Bromine’s inductive effect further polarizes the ring. In borylation reactions, this electronic profile correlates with yields: this compound achieves 64% yield with 6-NH-substituted catalysts (E = −3.26 V) versus 32% for electron-deficient substituents (e.g., 6-CN) .

Q. What mechanistic insights explain the compound’s role in photocatalytic C–C bond formation?

The trifluoromethyl group stabilizes radical intermediates via hyperconjugation, enabling electron-deficient isoquinoline derivatives to act as redox-active photocatalysts. Transient absorption spectroscopy reveals a charge-transfer state with a lifetime of 1.2 ns, facilitating single-electron transfer (SET) in cross-coupling reactions. Kinetic studies show a second-order dependence on catalyst and substrate concentrations .

Q. How can scalability challenges in multi-step synthesis be addressed?

Traditional Bischler-Napieralski routes face yield drops at scale (>1 g) due to oxidation inefficiencies. An alternative route involves isoquinoline N-oxide formation, followed by trifluoromethylation with TMSCF (yield: 78%, >100 g batches). Continuous flow systems improve bromination reproducibility by maintaining precise stoichiometry and residence times .

Q. What strategies validate the compound’s interactions with biological targets like kinases or GPCRs?

Docking simulations (AutoDock Vina) predict binding to ATP pockets via π-π stacking (isoquinoline ring) and halogen bonding (Br–backbone). In vitro assays (IC = 120 nM for mGlu) confirm allosteric modulation. Fluorescence polarization assays quantify displacement of labeled ligands, while site-directed mutagenesis identifies critical residues (e.g., Tyr-123) for binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.